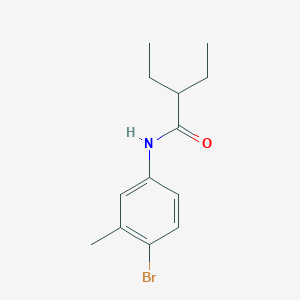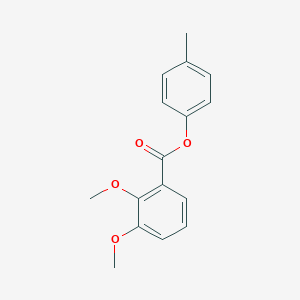
4-Methylphenyl2,3-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl2,3-dimethoxybenzoate (MPDMB) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. It belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA. MPDMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of 4-Methylphenyl2,3-dimethoxybenzoate is not fully understood, but it is thought to act on the serotonin system in the brain. 4-Methylphenyl2,3-dimethoxybenzoate has been found to increase serotonin levels, which could explain its potential therapeutic effects. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been found to act as an antioxidant, inhibiting the production of reactive oxygen species and protecting cells from oxidative damage. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 4-Methylphenyl2,3-dimethoxybenzoate has also been found to increase serotonin levels in the brain, which could explain its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of 4-Methylphenyl2,3-dimethoxybenzoate is that it is relatively easy to synthesize in a laboratory setting, making it readily available for scientific research. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of 4-Methylphenyl2,3-dimethoxybenzoate is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.
未来方向
There are several potential future directions for research on 4-Methylphenyl2,3-dimethoxybenzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on different types of cancer cells. Additionally, researchers may continue to investigate the biochemical and physiological effects of 4-Methylphenyl2,3-dimethoxybenzoate to gain a better understanding of its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate involves the reaction of 4-methylphenol with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
4-Methylphenyl2,3-dimethoxybenzoate has been the subject of several scientific studies, with researchers investigating its potential therapeutic effects. One study found that 4-Methylphenyl2,3-dimethoxybenzoate can act as a potent antioxidant and may have neuroprotective effects. Another study found that 4-Methylphenyl2,3-dimethoxybenzoate can inhibit the growth of cancer cells, suggesting that it may have anti-cancer properties. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, which could make it a useful treatment for a range of inflammatory conditions.
属性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
(4-methylphenyl) 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-11-7-9-12(10-8-11)20-16(17)13-5-4-6-14(18-2)15(13)19-3/h4-10H,1-3H3 |
InChI 键 |
JTSNVWNEHKVUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




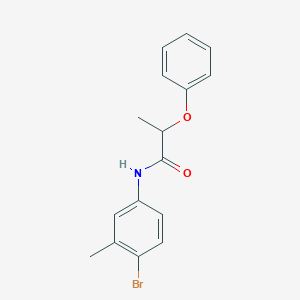
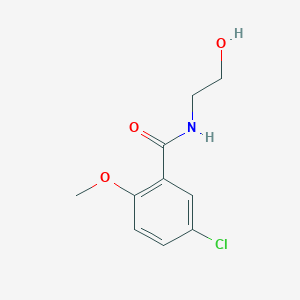

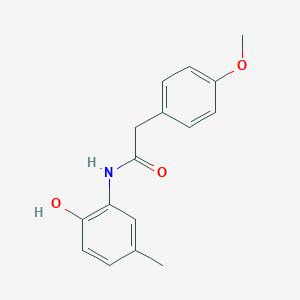
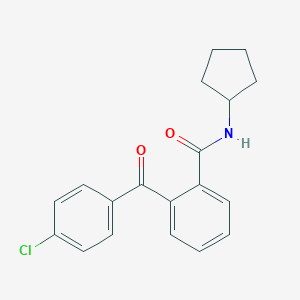
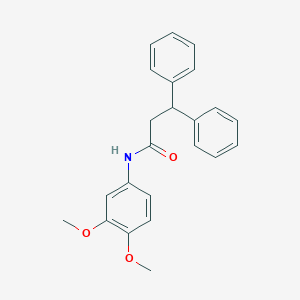
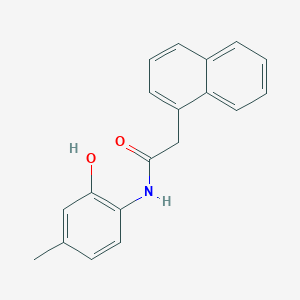

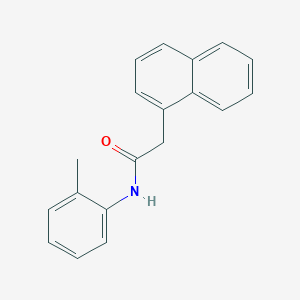
![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)
